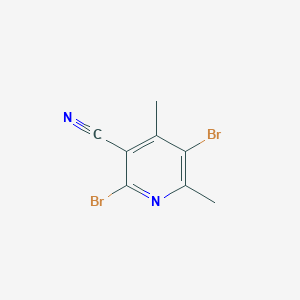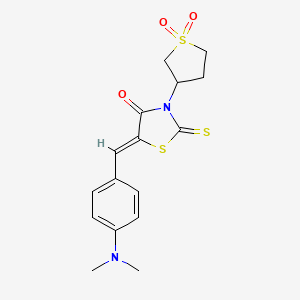
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, two methyl groups at positions 4 and 6, and a nitrile group at position 3 on the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile typically involves the bromination of 4,6-dimethylpyridine-3-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
化学反応の分析
Types of Reactions: 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (THF, toluene).
Reduction Reactions: Reducing agents (LiAlH4, H2/Pd), solvents (ether, ethanol).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino-substituted pyridine derivatives.
科学的研究の応用
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile is primarily based on its ability to undergo various chemical transformations. The bromine atoms and nitrile group provide reactive sites for substitution and coupling reactions, enabling the formation of diverse chemical entities. These transformations are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the reactivity of the pyridine ring .
類似化合物との比較
4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar in structure but lacks bromine atoms, making it less reactive in certain substitution and coupling reactions.
2,3-Dibromo-5,6-dimethylpyridine: Similar bromination pattern but different positioning of the nitrile group, affecting its reactivity and applications.
2-Bromo-4,6-dimethylpyridine-3,5-dicarbonitrile: Contains additional nitrile groups, leading to different chemical properties and uses.
Uniqueness: 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile stands out due to its specific substitution pattern, which provides unique reactivity and versatility in synthetic applications. The presence of both bromine atoms and a nitrile group allows for diverse chemical transformations, making it a valuable intermediate in various fields of research and industry .
特性
IUPAC Name |
2,5-dibromo-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWEZUXDPKVTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B2394915.png)
![4-(tert-butyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2394916.png)

![2-[(6-Methoxypyridin-3-yl)-[(2-methyl-1,3-oxazol-5-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2394918.png)



![2-[[1-(4-Methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2394923.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2394926.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2394927.png)

![6-[(5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2394933.png)

